2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyloxy methyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(cyclohexyloxy)methyl-1,3-thiazole with a suitable carboxylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives like 2-aminothiazole and 2-mercaptothiazole. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique cyclohexyloxy methyl group in this compound distinguishes it from other thiazole derivatives, potentially offering unique biological activities and applications .
Properties
CAS No. |
1873275-19-4 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) |
InChI Key |
AVAXPQYOPIEOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC2=NC(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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